1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines. This compound features a unique structure characterized by the presence of two benzyl groups and a trimethoxyphenyl substituent, which contributes to its potential biological activity. Imidazolidine derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The compound can be synthesized through various methods, often involving reactions between imidazole derivatives and benzylamine or other aryl aldehydes. The synthesis of similar compounds has been documented in various scientific literature, highlighting their relevance in drug discovery and development.
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is classified as an imidazolidine derivative. Its structural classification falls under heterocyclic compounds due to the presence of nitrogen atoms within the ring structure. Additionally, it is categorized as an organic compound due to its carbon-based framework.
The synthesis of 1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine typically involves a multi-step reaction process. One common method includes:
The synthesis may involve solvents such as methanol or acetonitrile and catalysts like acetic acid to facilitate the reaction. Reaction conditions such as temperature and time are critical for optimizing yields and purity.
The molecular formula for 1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine can be represented as . The compound features:
The compound's melting point is typically reported around 204–206 °C, indicating good thermal stability. Spectroscopic data such as nuclear magnetic resonance (NMR) and infrared (IR) spectra provide insights into its structural characteristics.
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine can participate in various chemical reactions:
Reactions involving this compound often require controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for compounds like 1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine often involves interaction with biological targets such as enzymes or receptors.
In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines at low micromolar concentrations.
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine has potential applications in:
Imidazolidine represents a saturated five-membered heterocyclic ring system characterized by two nitrogen atoms at positions 1 and 3, separated by a methylene (–CH₂–) group. This scaffold is formally derived through the complete reduction of the imidazole ring, conferring tetrahedral geometry at all carbon centers and enhanced conformational flexibility [5]. The non-planar "half-chair" conformation adopted by imidazolidine derivatives enables diverse spatial arrangements, facilitating interactions with biological targets. This structural versatility underpins their utility in medicinal chemistry, where substitutions at the nitrogen atoms (N-1, N-3) and the carbon bridge (C-2, C-4, C-5) modulate electronic properties, lipophilicity, and binding affinities [2].
The dibenzyl substitution pattern, as seen in 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine, introduces steric bulk and aromatic character. Benzyl groups (–CH₂C₆H₅) attached to N-1 and N-3 enhance lipophilicity and influence the molecule’s ability to penetrate lipid membranes, while the C-2 aryl substituent dictates electronic interactions. This architecture enables hydrogen bonding through the imidazolidine nitrogen atoms and π-π stacking via aromatic rings, making such derivatives versatile pharmacophores. For instance, structurally related 2-imidazolidines function as α₁ₗ-adrenoreceptor agonists, demonstrating therapeutic potential in urinary incontinence [2].
Table 1: Key Structural Features and Functional Roles of Imidazolidine Derivatives
Structural Element | Functional Role | Biological Consequence |
---|---|---|
Imidazolidine Core | Flexible scaffold with basic nitrogen atoms | Enables conformational adaptability for target binding |
N-1/N-3 Dibenzyl Groups | Enhanced lipophilicity and steric bulk | Improves membrane permeability and metabolic stability |
C-2 Aryl Substituent | Electronic modulation and π-system for stacking | Dictates target specificity and binding affinity |
Stereochemistry | Chiral centers at C-2, C-4, C-5 (if asymmetric) | Influences enantioselective interactions with proteins |
The 3,4,5-trimethoxyphenyl (TMP) fragment is a privileged pharmacophore in antitubulin agents, renowned for its capacity to disrupt microtubule dynamics. This moiety features three methoxy (–OCH₃) groups positioned symmetrically on the phenyl ring, creating a distinct electronic and steric profile. The methoxy groups act as strong electron donors, enhancing electron density across the aromatic system and promoting hydrophobic interactions with the colchicine-binding site (CBS) of β-tubulin [3] [7]. Compounds bearing the TMP fragment, such as VERU-111 and its analogs, inhibit tubulin polymerization by binding to CBS, thereby arresting cell cycle progression at the G₂/M phase and inducing apoptosis in cancer cells [7].
In 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine (CAS# 304481-36-5), the TMP group is directly linked to the imidazolidine C-2 position. This spatial arrangement positions the TMP moiety to engage in critical van der Waals contacts and hydrogen bonding within the CBS pocket. Research demonstrates that modifications to the TMP group (e.g., demethylation or positional changes) typically reduce antiproliferative potency, underscoring its irreplaceable role in maintaining optimal binding conformations [7] [8]. For example, analogue 13f of VERU-111—retaining the TMP unit—exhibited IC₅₀ values of 0.45 μM against gastric cancer cells (MGC-803) and 3.35 μM against tubulin polymerization, validating the fragment’s contribution to efficacy [3].
Table 2: Contributions of the 3,4,5-Trimethoxyphenyl Fragment to Bioactivity
Pharmacophoric Attribute | Molecular Interaction Mechanism | Biological Outcome |
---|---|---|
Methoxy Symmetry | Optimal hydrophobic contact with tubulin’s CBS | High binding affinity for tubulin dimers |
Electron Density | Donor effects stabilize protein-ligand charge transfer | Enhanced inhibition of microtubule assembly |
Spatial Occupation | Fills a deep cleft near β-tubulin’s T7 loop | Disrupts GTP hydrolysis and protofilament alignment |
Conformational Rigidity | Maintains orientation for H-bonding with Cys241, Asn258 residues | Induces G₂/M arrest and mitochondrial apoptosis |
The synthesis of imidazolidines traces back to the mid-20th century, with early methods relying on the condensation of 1,2-diamines with aldehydes or ketones under acid catalysis. Unsubstituted imidazolidines were first reported in 1952 but proved challenging to isolate due to hydrolysis sensitivity [5]. The introduction of N-benzyl groups addressed this instability by sterically shielding the ring and reducing electrophilicity. This advancement facilitated the development of pharmacologically active derivatives, including 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine, which emerged as a synthetic target in the early 2000s (CAS registry: 304481-36-5) [1] [10].
Modern synthetic routes to this compound leverage optimized nucleophilic substitution strategies. A representative method involves reacting 2-(3,4,5-trimethoxyphenyl)imidazolidine with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This one-pot procedure achieves high yields by exploiting the nucleophilicity of the imidazolidine nitrogen atoms and the electrophilicity of benzyl halides [1] [4]. The molecular formula (C₂₆H₃₀N₂O₃) and weight (418.53 g/mol) align with spectroscopic data (e.g., ¹H/¹³C NMR), confirming the dibenzyl-protected architecture [4] [10]. Key properties include:
Table 3: Evolution of Synthetic Approaches to Dibenzyl-Substituted Imidazolidines
Time Period | Synthetic Strategy | Key Advancements | Limitations |
---|---|---|---|
1950–1970s | Acid-catalyzed condensation of diamines/aldehydes | Access to unsubstituted/imino-substituted derivatives | Low yields; product instability |
1980–2000s | N-Alkylation of preformed imidazolidines | Introduction of stable N-benzyl groups | Multi-step sequences; moderate regioselectivity |
Post-2000 | One-pot double alkylation with benzyl halides | High-yielding (e.g., CAS# 304481-36-5 synthesis) | Requires anhydrous conditions |
The structural complexity of these molecules—particularly the incorporation of electron-rich TMP units—has spurred interest in their potential as tubulin-targeting agents. However, unlike clinically advanced TMP-bearing compounds (e.g., VERU-111), the anticancer properties of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine remain underexplored, highlighting an area for future investigation [3] [7] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9